molecular formula C23H26FN3O4S B2677939 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-89-5

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2677939
CAS RN: 851948-89-5
M. Wt: 459.54
InChI Key: IIPGTFMPXHNYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Synthesis efforts have led to various pyrimidine derivatives, including compounds structurally related to the one of interest, showing promising antimicrobial properties (A. Farag, N. A. Kheder, Y. Mabkhot, 2008). These derivatives have been evaluated for their effectiveness against a range of microbial strains, indicating their potential as antibacterial agents.
  • Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from similar precursors, have been tested for their antibacterial activity. Some of these compounds displayed high antibacterial properties, underscoring the importance of heterocyclic chemistry in developing new antimicrobial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Herbicidal and Agricultural Chemistry

  • Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives has uncovered a series of compounds with significant herbicidal activities. These compounds have been synthesized following a practical and safe methodology and tested against dicotyledonous plants, showcasing the potential for developing commercial herbicides (Han Xu et al., 2008).

Fluorescent Molecules and Chemical Inhibition

  • Trifluoromethyl-promoted pyrazolo[1,5-a]pyrimidine compounds have been identified as novel fluorescent molecules, suggesting their application in biochemical assays and imaging technologies. These compounds exhibit enhanced fluorescence intensity compared to their analogs, indicating their utility in scientific research (Yan‐Chao Wu et al., 2006).

Synthesis of Heterocyclic Compounds

  • Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized to synthesize a range of pyran, pyridine, and pyridazine derivatives. This study highlights the versatility of ethyl acetate derivatives in heterocyclic synthesis, contributing to the development of compounds with potential biological activities (R. Mohareb et al., 2004).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-4-7-14(8-5-2)20(28)25-21-18-17(13-32-21)19(23(30)31-6-3)26-27(22(18)29)16-11-9-15(24)10-12-16/h9-14H,4-8H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPGTFMPXHNYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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